molecular formula C21H41NO4 B2857527 N-Boc-16-amino-hexadecanoic acid CAS No. 135747-73-8

N-Boc-16-amino-hexadecanoic acid

Cat. No.: B2857527
CAS No.: 135747-73-8
M. Wt: 371.562
InChI Key: WYLNQFZBFIXXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-16-amino-hexadecanoic acid is a synthetic compound with the molecular formula C21H41NO4. It contains 67 atoms, including 41 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms

Preparation Methods

The synthesis of N-Boc-16-amino-hexadecanoic acid involves multiple steps. The synthetic route typically includes the protection of functional groups, formation of the carbon backbone, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

N-Boc-16-amino-hexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-Boc-16-amino-hexadecanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: It is used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.

    Medicine: It has potential applications in drug development and delivery. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-16-amino-hexadecanoic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Boc-16-amino-hexadecanoic acid can be compared with other similar compounds, such as:

    Hexadecanoic acid: A saturated fatty acid with a similar carbon backbone but lacking the functional groups present in this compound.

    Octadecanoic acid: Another saturated fatty acid with a longer carbon chain and different functional groups.

    16-Aminohexadecanoic acid: A compound with a similar structure but lacking the 1,1-dimethylethyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .

Properties

IUPAC Name

16-[(2-methylpropan-2-yl)oxycarbonylamino]hexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLNQFZBFIXXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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